molecular formula C9H17BrO B13194587 3-(Bromomethyl)-3-(butan-2-yl)oxolane

3-(Bromomethyl)-3-(butan-2-yl)oxolane

Cat. No.: B13194587
M. Wt: 221.13 g/mol
InChI Key: UBJJTWHJLOUCLC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(butan-2-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a bromomethyl group and a butan-2-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(hydroxymethyl)-3-(butan-2-yl)oxolane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(butan-2-yl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or ethanol (EtOH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of oxolane derivatives with carbonyl or carboxyl groups.

    Reduction: Formation of 3-(methyl)-3-(butan-2-yl)oxolane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)oxolane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved would vary based on the specific reaction and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(butan-2-yl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-3-(butan-2-yl)oxolane: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)-3-(butan-2-yl)oxolane: Lacks the halogen group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-(Bromomethyl)-3-(butan-2-yl)oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

3-(bromomethyl)-3-butan-2-yloxolane

InChI

InChI=1S/C9H17BrO/c1-3-8(2)9(6-10)4-5-11-7-9/h8H,3-7H2,1-2H3

InChI Key

UBJJTWHJLOUCLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCOC1)CBr

Origin of Product

United States

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